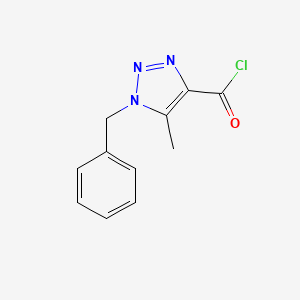

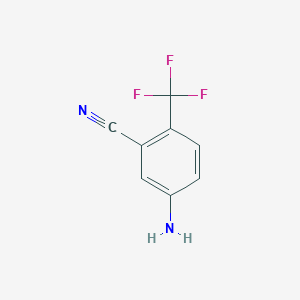

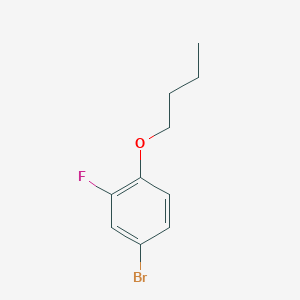

![molecular formula C20H38O2Si2 B1280839 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene CAS No. 1055310-31-0](/img/structure/B1280839.png)

1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene is not directly mentioned in the provided papers. However, the papers discuss various bis-substituted benzene derivatives, which can offer insights into the chemical behavior and properties that might be expected from similar compounds. For instance, bis(benzimidazolyl)benzene derivatives exhibit anionophoric activity, which suggests that the bis-substituted benzene core can be an active site for chemical interactions .

Synthesis Analysis

The synthesis of bis-substituted benzene derivatives is often achieved through reactions involving nucleophilic substitution or C-H activation. For example, 1,4-bis(dimesitylphosphino)benzene was synthesized via aromatic nucleophilic substitution , while 1,2-bis(trimethylsilyl)benzenes were obtained through Diels-Alder cycloaddition and C-H activation reactions . These methods indicate that the synthesis of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene could potentially involve similar strategies.

Molecular Structure Analysis

The molecular structure of bis-substituted benzene derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For instance, the structure of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene was characterized by UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene.

Chemical Reactions Analysis

Bis-substituted benzene derivatives can undergo various chemical reactions. For example, 1,4-bis(trimethylsilyl)-2-butene reacts with aromatic aldehydes to yield homoallylic alcohols and (1-vinylallyl)benzene type compounds . Similarly, 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene might be expected to participate in reactions with electrophiles or nucleophiles, depending on the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-substituted benzene derivatives can vary widely. Some compounds exhibit liquid crystalline properties and fluorescence , while others are used in cationic polymerizations . The electron-withdrawing or donating nature of the substituents can significantly affect these properties. Therefore, the specific physical and chemical properties of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene would need to be determined experimentally.

Scientific Research Applications

1. Synthesis and Spectroscopy

1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene, through its derivatives, plays a role in synthesis and spectroscopy studies. For instance, a related molecule, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, was synthesized and characterized by UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction. This showcases its utility in molecular structure analysis and spectroscopic studies (Li, Geng, He, & Cui, 2013).

2. Polymer Composite Materials

Derivatives of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene are used in the production of isocyanates, which have applications in optical polymer composite materials. These materials are significant in construction, automotive, and other industries due to their excellent resistance properties (Dong Jianxun et al., 2018).

3. Fluorine-Containing Polyethers

In the field of polymer science, a highly fluorinated monomer derived from 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene reacts with diphenols to create soluble, hydrophobic, low dielectric polyethers. These materials are notable for their thermal stability and are used in high-performance applications (Fitch et al., 2003).

4. Anion Transport and Catalysis

Some derivatives of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene show significant activity in anion transport and catalysis. For example, modifications with electron-withdrawing substituents can lead to a significant increase in anionophoric activity (Peng et al., 2016). Additionally, palladium catalysts based on similar structures have been developed for alkoxycarbonylation of alkenes, a key process in industrial homogeneous catalysis (Dong et al., 2017).

5. Molecular Wire and Electrochemical Applications

The compound is also explored in the creation of molecular wires and for its electrochemical properties. For instance, 1,4-Bis(3-methoxythiophene-2-yl)benzene with ferrocenyl groups, a related structure, was prepared for use as a molecular wire, and its electrochemical characteristics were studied (Sakamoto, Hiroi, & Sato, 2003).

Safety And Hazards

properties

IUPAC Name |

tert-butyl-[[3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methoxy]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2Si2/c1-19(2,3)23(7,8)21-15-17-12-11-13-18(14-17)16-22-24(9,10)20(4,5)6/h11-14H,15-16H2,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMYJIVOGSHQRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)CO[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478693 |

Source

|

| Record name | 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene | |

CAS RN |

1055310-31-0 |

Source

|

| Record name | 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

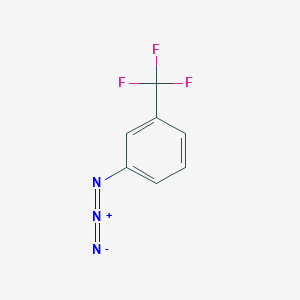

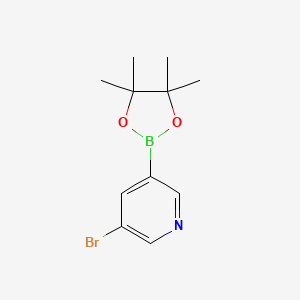

![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)